N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide
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Description
Scientific Research Applications
Green Chemistry in Synthesis
A study by Poomathi et al. (2015) showcases a green and efficient approach for the synthesis of novel compounds via cleavage of the isatin C–N bond followed by a ring expansion reaction. This method uses environmentally benevolent catalysts, highlighting a sustainable route for synthesizing complex molecules potentially including N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide. The advantages include short reaction times, excellent yields, and high regioselectivity without the need for extraction and chromatographic purification steps (Poomathi et al., 2015).
Antagonistic Applications
Orain et al. (2017) developed a series of quinazolinedione sulfonamide antagonists, which includes compounds structurally related to this compound. These compounds have shown significant activity in inhibiting the α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor, with potential applications in treating epilepsy and other neurological conditions (Orain et al., 2017).
Structural and Bioactivity Studies
Kumar et al. (2018) synthesized and characterized new quinazolin-4-yl-aminobenzenesulfonamide derivatives with potential bioactivity. The structural elucidation through various spectroscopic techniques and crystallography provides insights into the molecular interactions and stability of compounds like this compound. The study also explored the antimicrobial and anticancer activities of these compounds, offering a foundation for their application in medicinal chemistry (Kumar et al., 2018).
Sensor Development
Research by Chasta and Goyal (2015) on sulfamethoxazole, a compound with a similar sulfonamide group to this compound, led to the development of a sensitive sensor for detecting sulfonamide drugs in biological samples. This work underscores the potential for creating sensors based on the structural components of this compound for various analytical applications (Chasta & Goyal, 2015).
Antitumor and Water-soluble Analogues
Bavetsias et al. (2002) discuss the synthesis of water-soluble analogues of quinazolin-4-one antitumor agents, aiming to improve the solubility and cytotoxicity of compounds similar to this compound. These analogues retain unique biochemical characteristics, such as delayed, non-phase specific, cell-cycle arrest, indicating their potential in cancer treatment (Bavetsias et al., 2002).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide involves the reaction of 5-methylfurfural with ethyl acetoacetate to form 5-methylfuran-2-carboxylic acid. This is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 6-aminohexanoic acid to form the amide intermediate. The amide intermediate is then reacted with 2-mercapto-4(3H)-quinazolinone to form the final product.", "Starting Materials": [ "5-methylfurfural", "ethyl acetoacetate", "thionyl chloride", "6-aminohexanoic acid", "2-mercapto-4(3H)-quinazolinone" ], "Reaction": [ "5-methylfurfural + ethyl acetoacetate -> 5-methylfuran-2-carboxylic acid", "5-methylfuran-2-carboxylic acid + thionyl chloride -> 5-methylfuran-2-carbonyl chloride", "5-methylfuran-2-carbonyl chloride + 6-aminohexanoic acid -> N-[(5-methylfuran-2-yl)methyl]-6-aminohexanamide", "N-[(5-methylfuran-2-yl)methyl]-6-aminohexanamide + 2-mercapto-4(3H)-quinazolinone -> N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide" ] } | |
CAS No. |
689266-44-2 |
Molecular Formula |
C20H24N4O2S |
Molecular Weight |
384.5 |
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |
InChI |
InChI=1S/C20H24N4O2S/c1-14-10-11-15(26-14)13-22-18(25)9-3-2-6-12-21-19-16-7-4-5-8-17(16)23-20(27)24-19/h4-5,7-8,10-11H,2-3,6,9,12-13H2,1H3,(H,22,25)(H2,21,23,24,27) |
InChI Key |
SRRJJYWVAPWVCG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)CNC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32 |
solubility |
not available |
Origin of Product |
United States |
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